molecular formula C16H21NO3 B8240768 Methyl (2R,7aR)-2-(benzyloxy)tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate

Methyl (2R,7aR)-2-(benzyloxy)tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate

Cat. No.: B8240768
M. Wt: 275.34 g/mol
InChI Key: HRHWVUUFRMUFGR-GDBMZVCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R,7aR)-2-(benzyloxy)tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (2R,7aR)-2-(benzyloxy)tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article summarizes the current knowledge regarding its chemical properties, biological effects, and relevant studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H21_{21}NO3_3
  • Molecular Weight : 275.34 g/mol
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. While specific mechanisms for this compound are still under investigation, compounds with similar structural features have been noted for their effects on:

  • Cell Proliferation : Studies indicate that related compounds can inhibit cell growth in cancer cell lines.
  • Apoptosis Induction : Some derivatives have shown the ability to induce programmed cell death in malignant cells.

Cytotoxicity Assays

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineGI50_{50} Value (µM)Reference
1jMDA-MB-4686.57
1cMCF-78.79
Ref 1MDA-MB-4685.20

In these studies, the GI50_{50} values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anti-cancer agent.

Selectivity and Potency

The selectivity of this compound towards different cancer types has been evaluated. Compounds with similar structures often display higher potency against triple-negative breast cancer (TNBC) compared to hormone receptor-positive lines, suggesting a targeted therapeutic potential.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Models : In vitro studies using MDA-MB-468 cells demonstrated that this compound can significantly reduce cell viability compared to control groups.
  • Mechanistic Insights : Further research is needed to elucidate the precise molecular pathways involved in the compound's action. Preliminary data suggest involvement in apoptotic signaling pathways and modulation of key oncogenes.

Properties

IUPAC Name

methyl (2R,8R)-2-phenylmethoxy-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-15(18)16-8-5-9-17(16)11-14(10-16)20-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHWVUUFRMUFGR-GDBMZVCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCN1CC(C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CCCN1C[C@@H](C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.